molecular formula C18H28N4O2 B10913592 N,N'-dicyclohexyl-1-methyl-1H-pyrazole-3,5-dicarboxamide

N,N'-dicyclohexyl-1-methyl-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10913592
M. Wt: 332.4 g/mol
InChI Key: QURZNFHXUKZIAQ-UHFFFAOYSA-N
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Description

N~3~,N~5~-DICYCLOHEXYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes two cyclohexyl groups and a methyl group attached to a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N~5~-DICYCLOHEXYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a [3+2] cycloaddition reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Introduction of Cyclohexyl Groups: The cyclohexyl groups are introduced via nucleophilic substitution reactions, where cyclohexylamine reacts with the pyrazole intermediate.

    Methylation: The methyl group is added through a methylation reaction using methyl iodide or a similar methylating agent.

Industrial Production Methods

In industrial settings, the production of N3,N~5~-DICYCLOHEXYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N~3~,N~5~-DICYCLOHEXYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclohexylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N~3~,N~5~-DICYCLOHEXYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3,N~5~-DICYCLOHEXYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and analgesic responses.

Comparison with Similar Compounds

Similar Compounds

  • N~5~,N~5~-DICYCLOHEXYL-N~3~,N~3~-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
  • N~5~-CYCLOHEXYL-N~3~,N~3~-DIETHYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Uniqueness

N~3~,N~5~-DICYCLOHEXYL-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two cyclohexyl groups and a methyl group on the pyrazole ring differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities.

Properties

Molecular Formula

C18H28N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

3-N,5-N-dicyclohexyl-1-methylpyrazole-3,5-dicarboxamide

InChI

InChI=1S/C18H28N4O2/c1-22-16(18(24)20-14-10-6-3-7-11-14)12-15(21-22)17(23)19-13-8-4-2-5-9-13/h12-14H,2-11H2,1H3,(H,19,23)(H,20,24)

InChI Key

QURZNFHXUKZIAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2CCCCC2)C(=O)NC3CCCCC3

Origin of Product

United States

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